2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Overview
Description
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylbutan-2-yl group and a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanoic acid
Reduction: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropanal: Lacks the 2-methylbutan-2-yl group, making it less sterically hindered.
2-Methyl-3-phenylbutane: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: Contains a different functional group (amine) and sulfur atom, leading to different chemical properties and uses.
Uniqueness
This combination allows for specific interactions with biological molecules and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,11-12H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDZFQXXPSYBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281634 | |
Record name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67467-96-3 | |
Record name | NSC22277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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